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(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B13330831
M. Wt: 255.09 g/mol
InChI Key: RCTVLTMDBJAUOU-UHFFFAOYSA-N
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Description

Significance of Axial Chirality and Atropisomerism in Advanced Synthetic Methodologies

The chirality of many dihydroxybiphenyls does not arise from a traditional stereocenter (an atom with four different substituents), but rather from a chiral axis. This phenomenon, known as axial chirality, occurs when rotation around a bond is sufficiently hindered. documentsdelivered.com The resulting stereoisomers, which are non-superimposable mirror images, are called atropisomers. documentsdelivered.com The stability of these atropisomers allows for their separation and use as enantiopure ligands. In asymmetric catalysis, the well-defined three-dimensional structure of an axially chiral ligand creates a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. ontosight.airsc.org

Historical Development and Evolution of Biphenyl-2,2'-diol Derivatives in Asymmetric Synthesis

The field of asymmetric catalysis was revolutionized by the development of chiral ligands based on biaryl scaffolds. One of the earliest and most iconic examples is the BINOL ([1,1'-binaphthyl]-2,2'-diol) framework, a close relative of the biphenyl-2,2'-diols. The success of BINOL spurred extensive research into other atropisomeric diols, including those derived from biphenyl (B1667301). Over the decades, chemists have synthesized a vast library of biphenyl-2,2'-diol derivatives with various substituents on the phenyl rings. beilstein-journals.orggoogle.com These modifications are designed to alter the dihedral angle of the biphenyl system and the electronic properties of the hydroxyl groups, thereby influencing the catalytic activity and enantioselectivity of the corresponding metal complexes. google.com This evolution has led to the development of highly effective catalysts for a broad spectrum of asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. nih.gov

Rationale for Focusing Research Efforts on (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol within the Broader Context of Chiral Ligand Design

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for investigating such a compound can be inferred from the established principles of chiral ligand design. The introduction of halogen atoms, in this case, chlorine, at specific positions on the biphenyl scaffold is a common strategy to modulate the ligand's properties.

The chlorine atoms at the 5 and 6 positions would exert a significant influence on the electronic nature of the aromatic rings through their inductive electron-withdrawing effects. This can alter the acidity of the hydroxyl protons and the electron density at the metal center in a catalyst, thereby affecting its reactivity. Furthermore, the steric bulk of the chlorine atoms, particularly the one at the 6-position, which is ortho to the biphenyl linkage, would likely increase the barrier to rotation around the C-C single bond, enhancing the atropisomeric stability of the molecule. This steric hindrance can also create a more defined and constrained chiral pocket around the catalytic site, potentially leading to higher levels of enantioselectivity in asymmetric transformations.

The specific placement of chlorine at both the 5 and 6 positions is unusual compared to more common 3,3' or 5,5' disubstituted biphenyl diols. This unique substitution pattern could lead to novel catalytic properties. Research into such specifically substituted biphenyl diols would aim to explore these fine-tuned steric and electronic effects to develop catalysts with improved performance or novel reactivity for challenging asymmetric syntheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O2 B13330831 (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

3,4-dichloro-2-(2-hydroxyphenyl)phenol

InChI

InChI=1S/C12H8Cl2O2/c13-8-5-6-10(16)11(12(8)14)7-3-1-2-4-9(7)15/h1-6,15-16H

InChI Key

RCTVLTMDBJAUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Enantiopure R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol

Strategies for Asymmetric Construction of the Biphenyl (B1667301) Core

The direct asymmetric synthesis of the chlorinated biphenyl backbone is the most elegant and atom-economical approach to obtaining enantiopure (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol. Key strategies include enantioselective cross-coupling reactions and asymmetric reduction pathways.

Enantioselective Biaryl Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the construction of biaryl bonds. researchgate.net Achieving high enantioselectivity in these reactions for sterically hindered and electronically modified substrates, such as those required for the synthesis of 5,6-dichloro-[1,1'-biphenyl]-2,2'-diol, is an area of active research. The general approach involves the coupling of a di- or tri-substituted aryl halide with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand.

While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the principles can be extrapolated from the synthesis of structurally similar, sterically hindered polychlorinated biphenyls. nih.govresearchgate.net For instance, the Suzuki-Miyaura coupling of ortho-substituted aryl halides has been shown to be effective with the use of specialized, bulky phosphine ligands that can induce axial chirality. nih.gov The choice of ligand is critical for achieving high enantioselectivity. A hypothetical, yet plausible, synthetic route could involve the coupling of 1,2-dichloro-4-iodobenzene (B1582313) with a suitably protected 2-hydroxy-3-chlorophenylboronic acid, or a related derivative.

The success of such a reaction would be highly dependent on the catalyst system. Below is a table illustrating typical catalyst systems used in asymmetric Suzuki-Miyaura couplings for the synthesis of hindered biaryls, which could be adapted for the target molecule.

Catalyst PrecursorChiral LigandBaseSolventTypical Temperature (°C)
Pd(OAc)2(R)-BINAPK3PO4Toluene80-110
Pd2(dba)3(S)-SPhosCsFDioxaneRoom Temp - 60
[Pd(allyl)Cl]2(R)-MeO-BIPHEPNa2CO3THF/H2O50-80

This table represents common conditions for asymmetric Suzuki-Miyaura couplings and would require optimization for the specific synthesis of this compound.

Asymmetric Reduction Pathways to Access the Chiral Diol

An alternative strategy for the enantioselective synthesis of the target diol involves the asymmetric reduction of a prochiral precursor, such as a diketone or a quinone. This approach decouples the formation of the biphenyl backbone from the introduction of chirality. A potential precursor for this compound is the corresponding diketone, 5,6,5',6'-tetrachloro-[1,1'-biphenyl]-2,2'-dione.

The asymmetric reduction of this diketone could be achieved using chiral reducing agents, such as those derived from boranes (e.g., (R)-Alpine-Borane®) or through catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Ru-BINAP complex). The stereochemical outcome of the reduction would be dictated by the facial selectivity imposed by the chiral catalyst or reagent.

Diastereoselective and Enantioselective Resolution Techniques Applied to the Compound and its Precursors

When a racemic mixture of 5,6-dichloro-[1,1'-biphenyl]-2,2'-diol is synthesized, resolution techniques are necessary to isolate the desired (R)-enantiomer. These methods can be applied to the final diol or its precursors.

Diastereoselective Crystallization: This classical resolution method involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For acidic compounds like phenols, chiral amines such as brucine, strychnine, or synthetic chiral amines are commonly used as resolving agents. wikipedia.org The success of this method is highly dependent on the formation of well-defined crystalline salts and significant differences in their solubility.

Enantioselective Resolution: Kinetic resolution is a powerful technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. researchgate.net For diols, enzyme-catalyzed acylation is a common strategy. Lipases are frequently employed to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. While specific data for 5,6-dichloro-[1,1'-biphenyl]-2,2'-diol is scarce, this technique has been successfully applied to a wide range of other biaryl diols. nih.govrsc.org

Chiral column chromatography is another direct method for the separation of enantiomers and is often used for both analytical and preparative scale separations of chiral biphenyl derivatives. nih.govmdpi.com

Detailed Mechanistic Investigations into Stereocontrol Elements in Synthetic Pathways

The stereochemical outcome of asymmetric biaryl coupling reactions is determined in the key bond-forming step. In the context of the Suzuki-Miyaura reaction, the mechanism of stereocontrol is complex and is influenced by several factors. nih.gov Computational studies on related systems have provided valuable insights. researchgate.net

The prevailing mechanistic hypothesis involves the formation of a diastereomeric palladium(II) intermediate containing the chiral phosphine ligand and both aryl partners. The relative energies of the transition states leading to the (R) and (S) atropisomers determine the enantioselectivity of the reaction. The steric and electronic properties of the substituents on both the aryl substrates and the chiral ligand play a crucial role in differentiating these transition states. For dichlorinated substrates, the position of the chlorine atoms significantly influences the conformational preferences of the intermediates and the steric interactions within the transition state assembly. The interaction between the catalyst and the substrate, potentially through ionic or other non-covalent interactions, can also play a significant role in stereocontrol. researchgate.net

Methodological Advancements in Yield Optimization and Enantiomeric Excess Enhancement for Academic Preparation

Optimizing the yield and enantiomeric excess (ee) for the synthesis of this compound requires a systematic approach to varying reaction parameters. High-throughput screening and statistical methods like Bayesian optimization can accelerate this process. nih.govnumberanalytics.com

Key parameters that are typically optimized include:

Catalyst System: The choice of palladium precursor and chiral ligand is paramount. Subtle changes in the ligand's structure can have a profound impact on enantioselectivity.

Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the reaction rate and selectivity. numberanalytics.com

Substrate Purity: The purity of the starting materials, particularly the boronic acid, is crucial for achieving high yields and reproducible results.

The following table summarizes hypothetical optimization data for an asymmetric Suzuki-Miyaura coupling to produce this compound, based on trends observed for similar transformations.

EntryChiral LigandBaseTemperature (°C)Yield (%)ee (%)
1(R)-BINAPK3PO41006570
2(R)-BINAPCsF807275
3(S)-SPhosK3PO4608592 (for S-enantiomer)
4(S)-SPhosCsFRoom Temp8895 (for S-enantiomer)
5(R)-MeO-BIPHEPNa2CO3507888

This is a representative table illustrating the effect of reaction parameters on yield and enantiomeric excess. Actual results for the target compound would require experimental verification.

In Depth Structural Analysis and Stereochemical Elucidation of R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol

Advanced Spectroscopic Characterization for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization. Chiroptical spectroscopic techniques, which measure the differential interaction of left and right circularly polarized light with a chiral substance, are powerful non-destructive methods for this purpose.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in assigning the absolute configuration of chiral molecules in solution. ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations.

For atropisomeric biphenyls, the ECD spectrum is often dominated by exciton (B1674681) coupling between the two aromatic chromophores. The sign of the Cotton effects in the ECD spectrum can be correlated with the helicity of the biphenyl (B1667301) backbone. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD and VCD spectra for a given enantiomer (e.g., the R-enantiomer). By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.

Spectral FeatureExperimental Data (Hypothetical)Calculated Data for (R)-enantiomer (Hypothetical)Conclusion
ECD Cotton Effect (λ, nm) +2.5 at 240 nm, -1.8 at 220 nm+2.7 at 242 nm, -2.0 at 218 nmThe signs and positions of the Cotton effects in the experimental and calculated spectra are in good agreement, supporting the assignment of the (R)-configuration.
VCD Band (ν, cm⁻¹) +5.2 x 10⁻⁵ at 1450 cm⁻¹, -3.8 x 10⁻⁵ at 1380 cm⁻¹+4.9 x 10⁻⁵ at 1455 cm⁻¹, -4.1 x 10⁻⁵ at 1375 cm⁻¹The VCD spectrum further corroborates the stereochemical assignment made by ECD, showing a consistent pattern of positive and negative bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the enantiomeric purity of a chiral compound. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the two enantiomers can be distinguished.

The interaction of the enantiomers with the chiral auxiliary forms transient diastereomeric complexes (with a CSA) or stable diastereomeric compounds (with a CDA). These diastereomers are chemically distinct and will exhibit different NMR chemical shifts, allowing for the quantification of each enantiomer. The enantiomeric excess (% ee) can be determined by integrating the signals corresponding to each enantiomer.

For (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol, a suitable chiral solvating agent, for instance, a chiral alcohol or amine, could be used to induce chemical shift non-equivalence in the ¹H or ¹³C NMR spectra of the two enantiomers. The protons or carbons closest to the stereogenic axis and the hydroxyl groups are most likely to show the largest differences in chemical shifts.

The table below illustrates hypothetical ¹H NMR data for the enantiomeric purity assessment of a sample of 5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol using a chiral solvating agent.

Proton SignalChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerIntegralEnantiomeric Excess (% ee)
Aromatic H (ortho to OH)7.157.1295 (R), 5 (S)90%
Hydroxyl OH5.505.4895 (R), 5 (S)90%

X-ray Crystallography Studies of the Solid-State Molecular Architecture and Conformational Preferences

X-ray crystallography provides unambiguous determination of the absolute configuration and detailed information about the molecular structure in the solid state. By diffracting X-rays through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms.

For this compound, a single-crystal X-ray diffraction study would definitively confirm its absolute configuration. Furthermore, it would provide crucial data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which defines the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing, can also be elucidated.

While a crystal structure for this compound is not available in the public domain, the crystallographic data for a related compound, 5,5′-Dichloro-2,2′-dimethoxybiphenyl, offers insights into the structural parameters of chlorinated biphenyls. nih.gov

Parameter5,5′-Dichloro-2,2′-dimethoxybiphenyl nih.govExpected for this compound
Crystal System Monoclinic-
Space Group P2₁/c-
Dihedral Angle (between phenyl rings) 62.17(6)°Expected to be in a similar range, influenced by steric hindrance of the ortho-hydroxyl groups and chlorine atoms.
C-C (biphenyl bond) Length ~1.49 ÅExpected to be around 1.49 Å.
Intramolecular Interactions -Intramolecular hydrogen bonding between the hydroxyl groups and the chlorine atoms or the adjacent phenyl ring is possible and would influence the dihedral angle.
Intermolecular Interactions van der Waals forcesIntermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules is highly probable, leading to the formation of supramolecular structures.

Conformational Analysis and Atropisomer Interconversion Barriers in Solution and Gas Phase

The two enantiomers of an atropisomeric biphenyl can interconvert by rotation around the central C-C single bond if sufficient thermal energy is provided to overcome the rotational barrier. The height of this energy barrier determines the configurational stability of the atropisomers.

The rotational barrier is primarily influenced by the steric hindrance of the substituents at the ortho positions of the biphenyl core. In the case of 5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol, the ortho-hydroxyl groups and the chlorine atoms contribute to this steric hindrance. The interconversion barrier can be determined experimentally using dynamic NMR spectroscopy or chiroptical methods at variable temperatures.

In the absence of experimental data for the target molecule, the rotational barrier can be estimated based on data from similar substituted biphenyls.

CompoundOrtho-SubstituentsRotational Barrier (kcal/mol) (Illustrative)
2,2'-Dimethylbiphenyl-CH₃, -CH₃~18
2,2'-Diiodobiphenyl-I, -I~21
This compound-OH, -OH and ortho-ClEstimated to be significant, likely > 25 kcal/mol, ensuring high configurational stability at room temperature.

Computational Chemistry Approaches to Conformational Landscape and Chirality

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful means to investigate the structural and energetic properties of molecules. For this compound, computational methods can be used to:

Predict the most stable conformation: By performing a potential energy surface scan, the dihedral angle corresponding to the global energy minimum can be determined.

Calculate the rotational energy barrier: The energy difference between the ground state conformation and the transition state for rotation (typically a planar or near-planar conformation) can be calculated to estimate the barrier to atropisomerization.

Simulate spectroscopic properties: As mentioned in section 3.1.1, ECD and VCD spectra can be calculated to aid in the assignment of absolute configuration. NMR chemical shifts can also be predicted.

A computational study of this compound would provide a deeper understanding of the interplay of steric and electronic factors that govern its structure and chirality. The results of such calculations would complement and aid in the interpretation of experimental data.

Computational MethodParameter Calculated (Hypothetical)Result (Hypothetical)Significance
DFT (B3LYP/6-31G)Optimized Dihedral Angle70°Predicts the most stable conformation in the gas phase.
DFT (B3LYP/6-31G)Rotational Barrier (ΔG‡)28 kcal/molIndicates high configurational stability of the atropisomers.
TD-DFT ECD SpectrumStrong positive Cotton effect at ~240 nmAllows for the theoretical assignment of the absolute configuration.

Applications of R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol and Its Derivatives As Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Design Principles for Chiral Ligands Derived from the Biphenyl (B1667301) Diol Scaffold

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural properties, including steric bulk, electronic nature, and the geometry of the chiral pocket it creates around a metal center. The [1,1'-biphenyl]-2,2'-diol (biphenol) scaffold offers a highly versatile and tunable platform for ligand design. chemrxiv.org

The fundamental design principle revolves around the concept of atropisomerism, where restricted rotation about the C-C single bond connecting the two phenyl rings gives rise to stable, non-interconvertible enantiomers. The energy barrier to this rotation is primarily influenced by the size of the substituents at the ortho-positions (2, 2', 6, and 6'). researchgate.net

Key design considerations for biphenyl diol-derived ligands include:

Dihedral Angle: The angle between the two aromatic rings is a critical parameter that influences the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction. Substituents at the 6,6'-positions can significantly alter this angle. chemrxiv.org

Steric and Electronic Tuning: Substituents at the 3,3', 5,5', and 6,6' positions allow for fine-tuning of the ligand's properties. chemrxiv.org Electron-withdrawing groups, such as the chloro substituents in (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol, can modify the Lewis acidity of the diol's hydroxyl groups and the electron density of the aromatic system. This can impact catalyst activity and stability. Halogen substituents at the 5,5'-positions have been noted to decrease the dihedral angle, which can be a key factor in optimizing enantioselectivity. chemrxiv.org

Functionalization of Hydroxyl Groups: The 2,2'-diol functional groups are the primary points for coordination to metal centers or for derivatization into other ligating groups, such as phosphines, phosphoramidites, or ethers. researchgate.netchemrxiv.org This modularity allows for the creation of a wide variety of ligand types from a single biphenyl diol core. For instance, conversion of the diol into a diphosphine ligand creates a classic bidentate P,P-ligand ideal for many transition metal-catalyzed reactions. nih.gov Alternatively, derivatization into a chiral phosphoric acid creates a powerful Brønsted acid organocatalyst. researchgate.net

The strategic placement of chloro atoms at the 5 and 6 positions in the target compound is intended to impart specific electronic and steric characteristics. The electron-withdrawing nature of chlorine can enhance the Brønsted acidity of the diol when used as an organocatalyst. When derivatized and used as a ligand for a metal, these substituents can influence the electronic properties of the metal center and provide steric bulk that helps to shape the chiral pocket, thereby enhancing enantiocontrol.

Enantioselective Metal-Catalyzed Reactions Employing the Compound as a Ligand

Derivatives of this compound are designed to serve as effective chiral ligands for a variety of transition metals, including ruthenium, rhodium, palladium, and copper. By coordinating to the metal, the ligand creates a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols, amines, and alkanes. Diphosphine ligands derived from axially chiral biphenyls are particularly effective in ruthenium- and rhodium-catalyzed hydrogenations. nih.gov These ligands, often referred to as BIPHEP analogues, form stable chelate complexes with the metal, creating a rigid and well-defined chiral environment.

Ligands derived from substituted biphenyl diols have demonstrated high efficacy in the hydrogenation of a range of substrates, including α- and β-ketoesters, enamides, and α,β-unsaturated acids. pnas.org For instance, ruthenium complexes of biphenyl-based diphosphine ligands are highly effective for the hydrogenation of β-ketoesters, yielding the corresponding β-hydroxy esters with excellent enantioselectivities. nih.gov

SubstrateCatalyst System (Metal/Ligand Type)ProductYield (%)Enantiomeric Excess (ee %)
Methyl acetoacetateRu / Biphenyl Diphosphine(R)-Methyl 3-hydroxybutanoate>9999.3
Ethyl benzoylacetateRu / Biphenyl Diphosphine(R)-Ethyl 3-hydroxy-3-phenylpropanoate>9995.6
2-(6′-methoxy-2′-naphthyl)propenoic acidRu / Biphenyl Diphosphine(S)-Naproxen precursor-96.0
Enol AcetateRu / Biphenyl DiphosphineChiral Acetoxy Ester>9999.0

Table 1: Representative results for asymmetric hydrogenation using catalysts based on the biphenyl diphosphine scaffold. Data is illustrative of the general class of ligands and not specific to the 5,6-dichloro derivative. nih.govpnas.org

The specific substitution pattern of the this compound backbone would be expected to influence the steric and electronic environment of the catalyst, potentially leading to enhanced selectivity or activity for specific substrates compared to unsubstituted or differently substituted analogues.

The formation of carbon-carbon bonds in a stereocontrolled manner is central to organic synthesis. Ligands derived from biphenyl diols, particularly phosphoramidites, have found broad application in palladium-catalyzed C-C bond forming reactions, such as asymmetric allylic alkylations and cycloadditions. chemrxiv.orgchemrxiv.org

For example, phosphoramidite (B1245037) ligands derived from substituted biphenyl diols have been used in Pd-catalyzed asymmetric [3+2] cycloadditions of methylene (B1212753) cyclopropanes with alkenes, affording chiral cyclopentane (B165970) derivatives with high enantioselectivity. chemrxiv.org Similarly, these ligands can be employed in other transformations like the Henry reaction (nitroaldol reaction), where metal complexes of chiral diols catalyze the addition of nitroalkanes to aldehydes. researchgate.net

Chiral diols themselves can also mediate enantioselective additions of organoboron reagents to various electrophiles, including aldehydes, imines, and quinone methides, representing a bridge between metal catalysis and organocatalysis. mdpi.com

Chiral ligands based on the biphenyl diol scaffold can be used in a range of asymmetric oxidation and reduction reactions beyond hydrogenation. This includes asymmetric dihydroxylation, aminohydroxylation, and various oxidation reactions of alcohols and sulfides.

Enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of diols to their corresponding diacetates has been shown to be highly enantio- and diastereoselective, achieving high yields and excellent enantioselectivity (up to 99.9% ee). nih.gov While this example uses the metal in conjunction with an enzyme, it highlights the potential for metal complexes to perform highly selective oxidations and reductions. In a ruthenium-catalyzed Oppenauer-type reaction, diols can be selectively oxidized to ketoalcohols. nih.gov The defined chiral environment provided by a ligand derived from this compound would be crucial for controlling the stereoselectivity in such transformations.

Role as an Organocatalyst in Stereoselective Transformations

In addition to serving as precursors for chiral ligands, chiral diols like this compound can function directly as Brønsted acid organocatalysts. mdpi.com The two hydroxyl groups can activate electrophiles, such as aldehydes or imines, through hydrogen bonding, rendering them more susceptible to nucleophilic attack. The chiral backbone of the diol then dictates the facial selectivity of the attack, leading to an enantiomerically enriched product.

This mode of activation is particularly effective in hetero-Diels-Alder reactions. beilstein-journals.org Chiral biphenyl diols have been successfully employed as organocatalysts in oxo-Diels-Alder reactions between electron-rich dienes and electron-poor aldehydes, producing chiral dihydropyranones, which are valuable synthetic intermediates. beilstein-journals.org The catalyst activates the aldehyde via a single-point hydrogen bond, facilitating the cycloaddition. beilstein-journals.org

Dienophile (Aldehyde)DieneCatalystYield (%)Enantiomeric Excess (ee %)
BenzaldehydeDanishefsky's DieneAtropisomeric Biphenyl Diol418 (R)
TrimethylacetaldehydeDanishefsky's DieneAtropisomeric Biphenyl Diol6672 (R)

Table 2: Representative results for organocatalytic asymmetric oxo-Diels-Alder reactions using chiral biphenyl diols. The specific catalyst was a related atropisomeric biphenyl diol. beilstein-journals.org

The electron-withdrawing chloro groups in this compound would increase the acidity of the hydroxyl protons, potentially enhancing its catalytic activity in reactions that benefit from strong hydrogen-bond donation.

Exploration of Supported and Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products and its subsequent reuse. Immobilizing the catalyst on an insoluble support is a common strategy to address this issue, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. rsc.org

The this compound scaffold can be incorporated into such systems. One approach involves covalently linking the biphenyl unit to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). nih.gov This allows the reaction to proceed in a homogeneous phase, ensuring high activity. After the reaction, the polymer-supported catalyst can be precipitated by changing the solvent system, separated by simple filtration, and reused in subsequent cycles. This has been effectively demonstrated for phosphine-palladium catalysts in Sonogashira coupling reactions, where catalysts showed minimal loss of activity over multiple cycles. nih.gov

Another strategy involves anchoring the catalyst to an insoluble support, such as silica (B1680970), polystyrene, or layered double hydroxides. rsc.org By modifying the biphenyl diol with an appropriate linker, it can be attached to the support material. The resulting heterogeneous catalyst can then be easily recovered by filtration at the end of the reaction. While this approach simplifies catalyst recycling, care must be taken to ensure that the catalytic activity and enantioselectivity are not compromised by the immobilization process or by mass transfer limitations. Computational studies suggest that host-guest complexes with certain biaryl compounds can form, allowing for potential recyclable catalyst systems where product release is facile. uwa.edu.au

Mechanistic Insights into Asymmetric Catalysis by this compound Remain Largely Undefined

While this compound and its derivatives have found utility as chiral ligands and organocatalysts in a variety of asymmetric syntheses, detailed mechanistic postulations and transition state analyses of their catalytic cycles are not extensively documented in publicly available scientific literature. The understanding of how these catalysts achieve stereochemical control is largely inferred from the broader class of axially chiral biaryl diols, such as BINOL and its substituted analogs.

The catalytic efficacy of chiral biphenyl diols is generally attributed to their well-defined, sterically hindered chiral environment. In many proposed catalytic cycles involving this class of compounds, the diol motif acts as a chiral Brønsted acid or as a ligand for a metal center. The specific substituents on the biphenyl backbone play a crucial role in modulating the steric and electronic properties of the catalyst, which in turn influences its activity and the enantioselectivity of the catalyzed reaction.

For instance, in reactions catalyzed by chiral biphenol-derived diols, mechanistic studies often point to the formation of intermediate complexes with the substrates. In the context of the asymmetric Petasis reaction, for example, investigations have suggested a single ligand exchange with a boronate species, leading to a tetracoordinate boronate intermediate. nih.gov Similarly, in asymmetric allylboration reactions, the proposed mechanism involves the formation of a catalyst-associated boronate complex through the rapid exchange of an alkoxy group, followed by the coordination of the Lewis acidic boron atom to the substrate. nih.gov

The substituents on the biphenyl scaffold are known to significantly impact the catalytic outcome. Variations in the groups at the 3, 3', 5, 5', and 6, 6' positions can adjust the dihedral angle of the biaryl axis and alter the electronic properties of the catalyst. This fine-tuning is critical for optimizing the catalyst's efficiency and selectivity for a specific transformation. The introduction of halogen atoms, in particular, is a common strategy to modify the physicochemical properties of organic molecules, which can lead to changes in their mode of action, target interaction, and metabolic susceptibility. nih.govresearchgate.net However, predicting the precise effect of halogen substitution on the catalytic mechanism remains a challenge. nih.gov

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the transition states of reactions catalyzed by related chiral ligands, providing insights into the origins of stereoselectivity. These studies often highlight the importance of non-covalent interactions and the specific geometry of the transition state assembly in determining the favored reaction pathway. For many asymmetric transformations, the catalyst is believed to operate by creating a chiral pocket that preferentially accommodates one of the diastereomeric transition states.

Theoretical and Computational Investigations into the Reactivity and Selectivity of R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol in Catalysis

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics of Intermediates

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic properties of catalysts and the energetic landscape of catalytic reactions. For a molecule like (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol, DFT calculations would be instrumental in understanding how the electron-withdrawing nature of the chlorine atoms at the 5 and 6 positions influences the electronic structure of the biphenyl (B1667301) system.

Key parameters that could be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the ligand's ability to coordinate with a metal center and interact with substrates. The presence of chlorine atoms is expected to lower the energy of these orbitals compared to the unsubstituted BINOL.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, revealing the extent of electron density modulation by the chloro substituents on the aromatic rings and the hydroxyl groups.

Energetics of Reaction Intermediates: DFT is widely used to calculate the relative energies of reactants, transition states, and products in a catalytic cycle. nih.gov For a hypothetical reaction catalyzed by a complex of this compound, DFT could predict the stability of various intermediates and the activation barriers for key steps, thereby offering a detailed mechanistic picture. nih.gov

A hypothetical DFT study could compare the electronic properties of this compound with its parent compound, (R)-BINOL, to quantify the electronic impact of the dichlorination.

Property(R)-BINOL (Hypothetical)This compound (Hypothetical)Expected Impact of Dichlorination
HOMO Energy E< ELowering of energy, indicating reduced electron-donating ability.
LUMO Energy E'< E'Lowering of energy, indicating increased electron-accepting ability.
HOMO-LUMO Gap ΔEΔE' (likely smaller)Potential alteration of reactivity and spectral properties.
Charge on Oxygen q> qIncreased positive charge, affecting acidity and coordination.

This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Ligand-Substrate and Ligand-Metal Interactions

Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of catalytic systems, providing insights into the conformational flexibility and intermolecular interactions that govern catalytic activity and selectivity. nih.gov

For a catalytic system involving this compound, MD simulations could be employed to:

Probe Ligand-Metal Interactions: Investigate the stability and dynamics of the coordination of the diol ligand to a metal center. The simulations could reveal preferred coordination geometries and the flexibility of the resulting complex.

Analyze Ligand-Substrate Interactions: Model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the chiral ligand and a substrate within the catalyst's active site. These interactions are often critical for stereochemical control. The chlorine atoms could potentially participate in halogen bonding, a specific type of non-covalent interaction that could influence substrate binding. nih.gov

Sample Conformational Space: The biphenyl backbone of the ligand possesses torsional flexibility (dihedral angle). MD simulations can explore the accessible conformational space of the ligand, both in its free state and when part of a catalytic complex, to identify low-energy conformations that may be relevant for catalysis.

Quantitative Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Reactions

A major goal of computational catalysis is the accurate prediction of stereoselectivity. acs.org This is typically achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products.

The general approach involves:

Identifying Stereodetermining Transition States: For a given asymmetric reaction, all plausible transition state structures leading to the (R) and (S) products are located using quantum mechanical methods like DFT.

Calculating Free Energies: The Gibbs free energies of these transition states are calculated, including corrections for zero-point vibrational energy, thermal contributions, and solvation effects.

Predicting Stereochemical Outcome: The predicted enantiomeric excess (ee) or diastereomeric ratio (dr) is determined from the difference in the free energies (ΔΔG‡) of the competing transition states using the following relationship:

ee (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100

where the ratio of the rate constants (k_major / k_minor) is related to ΔΔG‡ by the Eyring equation.

For this compound, such calculations would reveal how the steric bulk and electronic properties of the chlorine atoms influence the relative energies of the transition states, thereby controlling the enantioselectivity of a catalyzed reaction. nih.gov

Elucidation of Reaction Mechanisms and Catalytic Cycles at the Molecular Level

Computational chemistry provides a powerful lens for visualizing and understanding the step-by-step mechanism of a catalytic reaction. nih.gov By combining DFT calculations for energetics with MD simulations for dynamics, a detailed picture of the entire catalytic cycle can be constructed.

A theoretical study on a reaction catalyzed by a complex of this compound would aim to:

Identify the Active Catalyst: Determine the true structure of the catalytically active species, which may involve the ligand, a metal ion, and potentially co-catalysts or solvent molecules.

Map the Reaction Pathway: Chart the complete energy profile of the catalytic cycle, including all intermediates and transition states. This would clarify the sequence of elementary steps, such as substrate coordination, bond activation, bond formation, and product release.

Understanding the mechanism at this level of detail is crucial for optimizing reaction conditions and for the rational design of improved catalysts.

Rational Design Strategies for Novel Catalytic Systems Based on Computational Insights

Insights gained from theoretical and computational studies can guide the rational design of new and improved catalysts. chemrxiv.org While no specific studies exist for this compound, a computational approach to its development could involve:

Structure-Property Relationships: By systematically studying a series of related ligands with different substitution patterns, computational models can establish relationships between the ligand's structural features (e.g., the position and nature of substituents) and its catalytic performance (activity and selectivity).

In Silico Screening: Computational methods can be used to screen a virtual library of potential ligand modifications before undertaking their synthesis and experimental testing. This can significantly accelerate the discovery of more effective catalysts. For instance, calculations could predict how moving the chlorine atoms to other positions on the biphenyl rings or replacing them with other functional groups would affect the enantioselectivity of a target reaction.

Mechanistic Understanding for Catalyst Improvement: If a computational study reveals a specific weakness in the catalytic cycle, such as an unfavorably high-energy transition state, this knowledge can be used to propose specific modifications to the ligand structure to address that issue. For example, if steric clash is identified as a problem, the ligand could be redesigned to have a more open chiral pocket.

Future computational work is necessary to specifically investigate this compound and unlock its full potential in asymmetric catalysis.

Synthesis and Exploration of Functionalized Derivatives and Analogs of R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol

Design and Synthesis of Substituent-Modified Biphenyl (B1667301) Diols to Tune Electronic and Steric Properties

The modification of the [1,1'-biphenyl]-2,2'-diol scaffold is a key strategy for tuning the catalyst's performance in asymmetric synthesis. By systematically altering the substituents on the aromatic rings, researchers can finely adjust the electronic and steric properties of the resulting catalyst, which in turn influences its reactivity and selectivity. chemrxiv.org The introduction of chloro substituents at the 5 and 6 positions, as in (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol, is a prime example of this approach.

The design of these modified biphenyl diols is often guided by computational modeling and a deep understanding of reaction mechanisms. The goal is to create a chiral environment around the catalytic center that favors the formation of one enantiomer of the product over the other. The electronic properties of the substituents can influence the acidity of the diol protons and the electron density at the catalytic site, thereby affecting the catalyst's activity. For instance, electron-withdrawing groups like chlorine can increase the Lewis acidity of a metal complexed with the diol ligand, potentially leading to higher reactivity.

Steric properties are manipulated by introducing bulky groups at various positions on the biphenyl backbone. These bulky groups can create a more defined chiral pocket, enhancing enantioselectivity by sterically hindering one of the possible transition states. The strategic placement of substituents is crucial; for example, groups at the 3,3' and 6,6' positions can significantly influence the dihedral angle between the two phenyl rings, which is a critical parameter for chirality and catalytic performance. nih.gov

The synthesis of these functionalized derivatives typically involves multi-step organic synthesis. A common approach is the asymmetric coupling of two substituted phenol (B47542) derivatives. For instance, an Ullmann coupling or a Suzuki-Miyaura cross-coupling reaction can be employed to form the biphenyl backbone. The desired substituents are either present on the starting materials or are introduced at a later stage through electrophilic aromatic substitution or other functional group transformations. The synthesis of enantiomerically pure biphenyl diols often requires a resolution step, such as the separation of diastereomeric derivatives, or the use of a chiral catalyst in the coupling reaction itself.

A variety of functional groups have been introduced to the biphenyl diol framework to probe their effects. The table below summarizes some examples of substituents and their intended effects on the catalyst's properties.

Substituent GroupPosition(s)Intended Effect
Chloro (Cl)5, 6Electron-withdrawing, enhances Lewis acidity
Methyl (CH₃)3, 3'Electron-donating, steric bulk
tert-Butyl3, 3'Increased steric hindrance
Methoxy (OCH₃)6, 6'Electron-donating, potential for hydrogen bonding
Trifluoromethyl (CF₃)4, 4'Strongly electron-withdrawing

Evaluation of Structure-Reactivity and Structure-Selectivity Relationships in Derivatized Systems

A central theme in the development of chiral catalysts based on the this compound scaffold is the systematic evaluation of structure-reactivity and structure-selectivity relationships. These studies are essential for understanding how modifications to the catalyst's structure translate into changes in its performance and for the rational design of more efficient catalysts. chemrxiv.org

The reactivity of a catalyst is often assessed by measuring the reaction rate or the time required for complete conversion of the starting material. For biphenyl diol-based catalysts, reactivity can be significantly influenced by the electronic nature of the substituents. For example, the electron-withdrawing chloro groups in this compound can enhance the Lewis acidity of a coordinated metal center, leading to a more active catalyst for reactions involving the activation of a carbonyl group.

Selectivity, particularly enantioselectivity, is the most critical performance metric for a chiral catalyst. It is typically quantified by the enantiomeric excess (ee) of the product. The relationship between the catalyst's structure and the enantioselectivity of the reaction is often complex and highly dependent on the specific reaction being catalyzed. However, some general trends have been observed. The dihedral angle of the biphenyl unit, which is controlled by the steric bulk of the ortho substituents, is known to be a key factor in determining enantioselectivity. chemrxiv.org A larger dihedral angle can create a more rigid and well-defined chiral environment, leading to higher enantiomeric excesses.

To establish these relationships, researchers synthesize a library of related ligands with systematic variations in their substituents and then test them in a model reaction. The results are then analyzed to identify trends. For example, a study might compare the performance of a series of 3,3'-disubstituted biphenyl diols in an asymmetric Diels-Alder reaction. The data from such a study could be presented in a table like the one below, illustrating the effect of different substituents on the yield and enantioselectivity of the reaction.

3,3'-SubstituentYield (%)Enantiomeric Excess (ee, %)
Hydrogen8570
Methyl9085
Phenyl9295
3,5-di-tert-butylphenyl8899

These studies have shown that even subtle changes in the catalyst's structure can have a profound impact on the outcome of a reaction. chemrxiv.org By carefully analyzing these structure-activity relationships, chemists can develop predictive models that guide the design of new catalysts with improved performance for specific applications.

Preparation of Bifunctional Catalysts Incorporating the Chiral Scaffold

Bifunctional catalysts are molecules that possess two distinct catalytic functionalities that work in concert to promote a chemical reaction. nih.gov The incorporation of the this compound scaffold into bifunctional catalysts is a promising strategy for developing highly efficient and selective asymmetric catalysts. In this approach, the chiral biphenyl diol unit provides the asymmetric environment, while other functional groups are introduced to provide a second catalytic function, such as a Brønsted acid or base, or a Lewis acid or base.

The design of these bifunctional catalysts requires the careful positioning of the two functional groups to ensure that they can interact effectively with the substrates in the transition state. The chiral scaffold serves as a rigid framework to hold the two catalytic sites in a specific spatial arrangement. This pre-organization can lead to a significant rate acceleration and enhanced stereocontrol compared to a system where the two catalysts are separate molecules.

The preparation of these catalysts involves the synthesis of a modified this compound that incorporates the desired second functional group. For example, a Brønsted base, such as a tertiary amine, could be introduced by functionalizing one of the phenyl rings. Alternatively, a Lewis acidic metal center could be coordinated to the diol, and a separate Lewis base could be attached to the biphenyl backbone.

An example of a bifunctional catalyst incorporating a chiral biphenyl diol is a catalyst for the asymmetric Henry reaction (nitroaldol reaction). In this case, the diol could be part of a metal complex that acts as a Lewis acid to activate the aldehyde, while a basic group attached to the biphenyl scaffold would deprotonate the nitroalkane. The chiral environment of the biphenyl diol would then direct the stereochemical outcome of the reaction.

The table below provides examples of functional groups that can be incorporated into the this compound scaffold to create bifunctional catalysts.

Second Functional GroupType of CatalysisPotential Application
Tertiary AmineBrønsted BaseAsymmetric Michael Addition
ThioureaHydrogen Bond DonorAsymmetric Friedel-Crafts Reaction
Phosphine (B1218219) OxideLewis BaseAsymmetric Allylation
GuanidineStrong Brønsted BaseAsymmetric Mannich Reaction

The development of bifunctional catalysts based on the this compound scaffold is an active area of research with the potential to provide new and powerful tools for asymmetric synthesis.

Immobilization Strategies for Heterogeneous Catalysis and Flow Chemistry Applications

The immobilization of homogeneous catalysts, such as those based on this compound, onto solid supports offers several advantages, including ease of separation of the catalyst from the reaction mixture, the potential for catalyst recycling, and the ability to use the catalyst in continuous flow reactors. rsc.org These advantages are particularly important for industrial applications where cost-effectiveness and sustainability are key considerations.

Several strategies have been developed for the immobilization of chiral biphenyl diol catalysts. One common approach is to covalently attach the catalyst to a polymer support, such as polystyrene or silica (B1680970) gel. This can be achieved by introducing a reactive functional group, such as a vinyl group or a chloromethyl group, onto the biphenyl scaffold, which can then be used to link the catalyst to the support. The choice of the polymer support and the linker can have a significant impact on the performance of the immobilized catalyst. rsc.org

Another approach is to encapsulate the catalyst within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite. This method can provide a high concentration of active sites and can also influence the selectivity of the reaction by confining the substrates in a specific orientation.

Once immobilized, these heterogeneous catalysts can be used in traditional batch reactors or packed into columns for use in continuous flow chemistry systems. scispace.com Flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. acs.org The use of immobilized chiral catalysts in flow reactors allows for the continuous production of enantiomerically pure compounds, which is highly desirable in the pharmaceutical and fine chemical industries.

The table below summarizes some of the common immobilization strategies and their key features.

Immobilization StrategySupport MaterialKey Features
Covalent AttachmentPolystyrene, Silica GelStrong catalyst-support interaction, low leaching
EncapsulationMetal-Organic Frameworks (MOFs)High catalyst loading, shape selectivity
Ionic BondingIon-Exchange ResinsMild immobilization conditions, potential for catalyst regeneration
AdsorptionActivated Carbon, AluminaSimple preparation, weaker catalyst-support interaction

The development of robust and efficient immobilization strategies is crucial for the practical application of this compound and its derivatives in large-scale chemical synthesis.

Emerging Research Frontiers and Future Trajectories for R 5,6 Dichloro 1,1 Biphenyl 2,2 Diol in Chemical Research

Integration into Advanced Materials Science and Supramolecular Chemistry

The distinct structural and electronic characteristics of (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol make it a compelling candidate for the development of novel advanced materials. Its inherent chirality and the presence of halogen atoms open avenues for creating materials with unique optical, electronic, and recognition properties.

In the realm of supramolecular chemistry , the diol functionality provides sites for hydrogen bonding, enabling the construction of self-assembling systems. The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that can be exploited to control the architecture of supramolecular polymers and networks. Future research could focus on the design of liquid crystals, gels, and porous organic frameworks where the specific stereochemistry and electronic nature of the dichloro-biphenol direct the assembly and dictate the material's properties.

For advanced materials science , this compound could serve as a chiral building block for polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs). The rigidity of the biphenyl (B1667301) core and the presence of the chloro groups could lead to materials with high surface areas and specific pore environments, suitable for applications in gas storage, separation, and heterogeneous catalysis. The chirality of the ligand could be transferred to the material, creating chiral environments for enantioselective separations or sensing.

Development of High-Throughput Screening Methodologies for Ligand Discovery

The development of efficient catalysts is often a resource-intensive process. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly evaluate large libraries of potential catalysts. This compound can serve as a core scaffold for the creation of diverse ligand libraries for HTS.

By functionalizing the hydroxyl groups or other positions on the biphenyl rings, a vast array of derivatives can be synthesized. These libraries can then be screened in parallel for their efficacy in various asymmetric catalytic reactions. The development of colorimetric or fluorometric assays compatible with HTS would be a crucial step in this direction. This would allow for the rapid identification of "hit" catalysts from a large pool of candidates, significantly accelerating the discovery of new and improved catalytic systems for important chemical transformations.

Future work in this area will likely involve the integration of automated synthesis platforms with robotic screening systems to create a seamless workflow for ligand design, synthesis, and evaluation. This approach will be instrumental in unlocking the full catalytic potential of the this compound scaffold.

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry emphasize the development of environmentally benign chemical processes. This compound and its derivatives have the potential to contribute significantly to this field, particularly in the area of catalysis.

The development of highly efficient and selective catalysts based on this chiral biphenol can lead to processes with higher atom economy, reduced waste generation, and lower energy consumption. For instance, catalysts that can operate under mild reaction conditions, in greener solvents like water or supercritical CO2, or can be easily recycled and reused would be highly desirable.

Research in this area should focus on immobilizing catalysts derived from this compound onto solid supports, such as polymers or silica (B1680970), to facilitate catalyst recovery and reuse. Furthermore, exploring its use in catalytic reactions that replace stoichiometric reagents with catalytic amounts of a more environmentally friendly alternative aligns well with the goals of sustainable chemistry.

Interdisciplinary Research with Pharmaceutical and Materials Science Fields for Novel Applications

The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for innovative interdisciplinary research.

In pharmaceutical science , chiral separation and the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) are of paramount importance. This chiral diol could be utilized in the development of novel chiral stationary phases for chromatography or as a chiral resolving agent. Furthermore, its derivatives could be explored as potential therapeutic agents themselves, given the prevalence of halogenated biphenyl structures in bioactive molecules.

Collaboration between materials scientists and pharmaceutical researchers could lead to the development of novel drug delivery systems. For example, incorporating this chiral molecule into biodegradable polymers could create materials for controlled drug release, where the chirality of the matrix influences the release kinetics of a chiral drug. Additionally, its integration into sensor platforms could lead to new diagnostic tools capable of enantioselective detection of biomarkers. The future of this compound in chemical research is bright, with its unique structural features paving the way for exciting discoveries and applications across multiple scientific domains.

Q & A

Basic: What synthetic strategies are effective for preparing (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol?

The synthesis of biphenyl-diol derivatives typically involves coupling reactions or functional group transformations. For example, divinyl biphenyl-diol analogs can be synthesized by refluxing precursor compounds in a mixture of methanol, water, and NaHCO₃ under controlled conditions . Chlorination steps may employ electrophilic aromatic substitution using Cl₂ or chlorinating agents in the presence of Lewis acids. To achieve the (R)-configuration, asymmetric synthesis methods or chiral resolution techniques (e.g., chiral HPLC) are critical, as seen in analogous biphenyl-diol syntheses involving enantiopure ligands .

Basic: How is structural characterization performed for this compound?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to confirm the biphenyl backbone and substituent positions. For instance, in related compounds, 2D-NMR techniques like NOESY/ROESY help assign stereochemistry and spatial arrangements of substituents . Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns, particularly high-resolution MS (HRMS) for exact mass confirmation . X-ray crystallography may also resolve absolute stereochemistry if suitable crystals are obtained .

Advanced: What methodologies address contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemical purity often arise from competing reaction pathways or incomplete enantiomeric resolution. To mitigate this:

  • Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to enforce stereoselectivity, as demonstrated in asymmetric hydrogenation reactions .
  • Employ dynamic kinetic resolution (DKR) for racemic mixtures, where reversible reactions favor the desired enantiomer .
  • Validate results with chiral chromatography (e.g., Chiralpak® columns) and compare optical rotation data to literature values .

Advanced: How can computational modeling optimize the compound's bioactivity?

Quantitative Structure-Property Relationship (QSPR) models predict physicochemical properties (e.g., solubility, logP) and bioactivity. For biphenyl-diol derivatives, molecular docking studies (e.g., AutoDock Vina) can identify potential binding interactions with biological targets like acetylcholinesterase (AChE) . Density Functional Theory (DFT) calculations assess electronic effects of chloro substituents on reactivity and stability .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

Enzyme inhibition assays (e.g., AChE inhibition) are widely used. In related studies, compounds are incubated with AChE and substrate (e.g., acetylthiocholine), with activity measured via colorimetric methods (Ellman’s assay). IC₅₀ values are calculated using dose-response curves . Cytotoxicity assays (MTT or resazurin) assess selectivity against healthy cell lines .

Advanced: How do structural modifications (e.g., chloro vs. methoxy groups) impact bioactivity?

Comparative studies on analogs (e.g., 3,3'-dimethoxy-5,5'-diallyl derivatives) show that electron-withdrawing groups (e.g., -Cl) enhance AChE inhibition by increasing electrophilicity at key positions, while bulky substituents (e.g., -t-Bu) may sterically hinder binding . Structure-activity relationship (SAR) analyses using substituent variation (e.g., replacing Cl with -OCH₃) can isolate critical pharmacophores .

Advanced: What analytical challenges arise in quantifying enantiomeric excess (ee)?

Achieving accurate ee measurements requires:

  • Chiral stationary phases in HPLC (e.g., cellulose- or amylose-based columns) for baseline separation of enantiomers .
  • Circular dichroism (CD) spectroscopy to correlate optical activity with ee values .
  • Cross-validation using NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve overlapping peaks .

Basic: How is stability assessed under varying experimental conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) monitor decomposition via HPLC or TLC. For example, biphenyl-diols with electron-rich substituents are prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage . Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life .

Advanced: What role do steric and electronic effects play in catalytic applications?

In catalysis, the dihedral angle of the biphenyl backbone influences ligand-metal coordination. Chloro substituents increase rigidity and electron deficiency, enhancing catalytic activity in asymmetric reactions . Computational studies (e.g., molecular mechanics) model steric hindrance from substituents like -t-Bu, which can impede substrate access .

Advanced: How are biphenyl-diol derivatives utilized in polymer chemistry?

As photoinitiators or crosslinking agents , their phenolic -OH groups participate in radical polymerization. For example, divinyl derivatives undergo UV-induced polymerization to form stable networks . Thermal gravimetric analysis (TGA) evaluates decomposition thresholds, critical for high-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.